4-(Azidomethyl)benzamide
Overview
Description
4-(Azidomethyl)benzamide is an organic compound with the molecular formula C8H8N4O It is characterized by the presence of an azido group (-N3) attached to a benzamide structure
Mechanism of Action
Target of Action
It is known that benzamides, a class of compounds to which 4-(azidomethyl)benzamide belongs, interact with various enzymes and receptors . For instance, benzamidine, a related compound, has been found to interact with enzymes such as kallikrein-1, urokinase-type plasminogen activator, and trypsin . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and protein digestion .
Mode of Action
It’s known that the azide group (n3) present in the compound can participate in click chemistry , a powerful tool for creating diverse molecular structures. This suggests that this compound might interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to inflammation, blood clotting, and protein digestion .
Result of Action
Given its potential targets and the presence of the azide group, it’s plausible that this compound could modulate enzyme activity, potentially leading to changes in cellular processes such as inflammation and protein digestion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . Additionally, the compound’s synthesis involves nucleophilic substitution reactions, which can be influenced by the solvent used and the reaction temperature .
This compound represents a versatile building block for the synthesis of a library of compounds with potential bioactivities , underscoring the importance of continued research in this area.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable halogenated benzamide precursor reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction can be represented as follows:
4-(Chloromethyl)benzamide+NaN3→this compound+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the potentially explosive azido group.
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Major Products:
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
4-(Azidomethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags via click chemistry.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Comparison with Similar Compounds
- 4-(Azidomethyl)benzoic acid
- 4-(Azidomethyl)benzyl alcohol
- 4-(Azidomethyl)benzyl chloride
Comparison: 4-(Azidomethyl)benzamide is unique due to the presence of the amide functional group, which imparts different reactivity and properties compared to its analogs. For instance, 4-(Azidomethyl)benzoic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 4-(Azidomethyl)benzyl alcohol and 4-(Azidomethyl)benzyl chloride have hydroxyl and halogen groups, respectively, which influence their reactivity and applications.
Properties
IUPAC Name |
4-(azidomethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(13)7-3-1-6(2-4-7)5-11-12-10/h1-4H,5H2,(H2,9,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDVLXMWHDCBJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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